molecular formula C12H7BrCl2N2O B4929509 N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide

N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide

Cat. No. B4929509
M. Wt: 346.00 g/mol
InChI Key: RJQCRSKXIYKQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide, also known as Br-Py-DCBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, its fluorescent properties make it useful for imaging applications. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies could be conducted to investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Finally, research could be conducted to develop more water-soluble derivatives of N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide that could be more easily used in aqueous solutions.

Synthesis Methods

N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-pyridinylamine with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2N2O/c13-8-1-2-11(16-6-8)17-12(18)7-3-9(14)5-10(15)4-7/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQCRSKXIYKQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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